5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
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Overview
Description
5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine is an organic compound with the molecular formula C11H6BrF3N2O. It is a white crystalline solid that is soluble in various organic solvents such as chloroform and dimethylformamide. This compound is notable for its applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
. In these reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. .
Pharmacokinetics
, which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 3-(trifluoromethyl)phenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 5-Bromo-2-fluorobenzotrifluoride
Uniqueness
5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s electron-withdrawing capability, making it more reactive in certain types of chemical reactions. Additionally, the phenoxy group provides a site for further functionalization, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2O/c12-8-5-16-10(17-6-8)18-9-3-1-2-7(4-9)11(13,14)15/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHBNITIXGYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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